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molecular formula C14H9FO3 B1293745 2-(4-Fluorobenzoyl)benzoic acid CAS No. 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid

Cat. No. B1293745
M. Wt: 244.22 g/mol
InChI Key: FJAZVXUPZQSZKI-UHFFFAOYSA-N
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Patent
US06180629B2

Procedure details

2-(4-fluorobenzoyl)benzoic acid (5 g; 20.47 mmol) is suspended in ethanol (100 ml). Hydrazine (3 M in ethanol; 60 mmol) is added, and the mixture is stirred at room temperature for 4 days. A white solid precipitates, is filtered off and is washed with ethanol (20 ml). Yield: 3.20 g of 4-fluorophenylphthalazine-1-one.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10](O)=[O:11])=O)=[CH:4][CH:3]=1.[NH2:19][NH2:20]>C(O)C>[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]2[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:11])[NH:20][N:19]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
is washed with ethanol (20 ml)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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